molecular formula C10H11BrN4 B6497313 {1-[(2-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine CAS No. 1247781-88-9

{1-[(2-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine

Cat. No.: B6497313
CAS No.: 1247781-88-9
M. Wt: 267.13 g/mol
InChI Key: OFNHVFBHEMOEFS-UHFFFAOYSA-N
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Description

{1-[(2-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. This particular compound features a bromophenyl group attached to the triazole ring, making it a valuable molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(2-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) salts.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a bromobenzyl halide with the triazole ring under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can target the triazole ring or the bromophenyl group, leading to various reduced derivatives.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium thiolate (KSR) can be used under basic conditions.

Major Products

    Oxidation: Formation of imines or oxides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, {1-[(2-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for the development of new pharmaceuticals.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities. The triazole ring is known for its stability and bioavailability, making it a valuable scaffold in drug design.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of {1-[(2-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity or modulating their function. The bromophenyl group enhances the compound’s binding affinity and specificity, while the methanamine group can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • **1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine
  • **1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine
  • **1-[(2-iodophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine

Uniqueness

The presence of the bromophenyl group in {1-[(2-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine distinguishes it from other similar compounds. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can enhance the compound’s reactivity and binding properties. This makes it a unique candidate for applications requiring high specificity and reactivity.

Properties

IUPAC Name

[1-[(2-bromophenyl)methyl]triazol-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN4/c11-10-4-2-1-3-8(10)6-15-7-9(5-12)13-14-15/h1-4,7H,5-6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNHVFBHEMOEFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(N=N2)CN)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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